6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a cyclopropyl group and a methylamino group attached to a dihydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable dihydropyrimidinone precursor in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted dihydropyrimidinone derivatives.
Scientific Research Applications
6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-2-methylpyrimidin-4-amine
- 6-Cyclopropyl-2-(dimethylamino)nicotinaldehyde
- 2-Cyclopropyl-6-methylphenol
Uniqueness
6-Cyclopropyl-2-(methylamino)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both cyclopropyl and methylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-cyclopropyl-2-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O/c1-9-8-10-6(5-2-3-5)4-7(12)11-8/h4-5H,2-3H2,1H3,(H2,9,10,11,12) |
InChI Key |
NWNGEJKAZARQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC(=O)N1)C2CC2 |
Origin of Product |
United States |
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